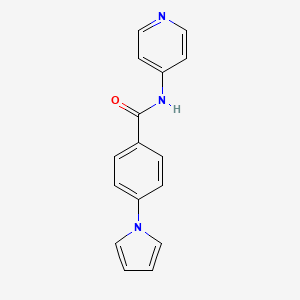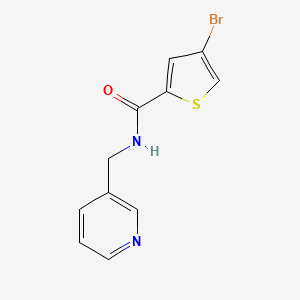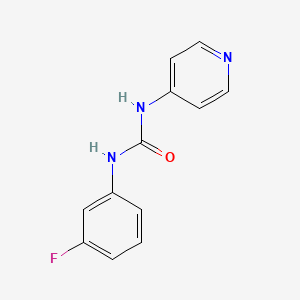![molecular formula C15H13ClFN3S2 B10978986 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B10978986.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHClFNOS
Molecular Weight: 440.93 g/mol
CAS Number: 761407-67-4
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the sulfur atom and the substituted benzyl groups adds further intricacy.
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Thiolation
- The starting material is 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole .
- Thionation of the thiophene ring occurs, introducing the sulfur atom.
- This step typically involves the use of reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
-
Benzyl Group Substitution
- The chloro- and fluoro-substituted benzyl groups are introduced.
- This can be achieved through nucleophilic substitution reactions using appropriate benzyl halides.
Industrial Production:
While industrial-scale production methods may vary, the synthetic steps mentioned above form the basis for large-scale preparation.
Analyse Des Réactions Chimiques
Reactions:
-
Oxidation and Reduction
- The triazole ring can undergo oxidation or reduction reactions.
- Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Reduction can be achieved using hydrazine or other reducing agents.
-
Substitution Reactions
- The benzyl groups are susceptible to substitution.
- Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate these reactions.
Major Products:
The major products depend on the specific reaction conditions. expect derivatives with various combinations of chloro-, fluoro-, and ethoxy-substituted benzyl groups.
Applications De Recherche Scientifique
This compound finds applications in diverse fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: May serve as a precursor for agrochemicals or pharmaceuticals.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C15H13ClFN3S2 |
|---|---|
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H13ClFN3S2/c1-2-20-14(13-7-4-8-21-13)18-19-15(20)22-9-10-11(16)5-3-6-12(10)17/h3-8H,2,9H2,1H3 |
Clé InChI |
ALXKAQBBSQWMNA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10978907.png)

![1-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-benzimidazole](/img/structure/B10978921.png)
![2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10978922.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10978932.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10978940.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B10978942.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide](/img/structure/B10978949.png)


![6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978961.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B10978962.png)
![2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B10978971.png)
